molecular formula C27H20N2O4 B2710502 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887873-40-7

3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2710502
CAS No.: 887873-40-7
M. Wt: 436.467
InChI Key: HZLQMZXKVPHANR-UHFFFAOYSA-N
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Description

3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is an intriguing compound that has gained attention in various scientific domains This compound combines the structural characteristics of benzofuran, naphthamido, and methoxyphenyl groups, creating a molecule with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common approach to synthesize 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 2-naphthoic acid with 4-methoxyaniline to form 2-naphthamido-4-methoxybenzene. This intermediate compound is then subjected to a coupling reaction with benzofuran-2-carboxylic acid chloride under acidic conditions. The reaction generally requires solvents such as dichloromethane or chloroform and a catalyst like triethylamine to facilitate the coupling.

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by employing continuous flow reactors, which improve yield and reduce reaction time. Automation and precise control of reaction parameters like temperature, pressure, and flow rate can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

  • Reduction: Reductive conditions using agents such as lithium aluminum hydride (LAH) can convert amido and carboxamide groups to amines and alcohols, respectively.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran or naphthamido moieties. Common reagents include halides and organometallics.

Common Reagents and Conditions: Reactions involving this compound frequently employ solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium or platinum compounds.

Major Products: The major products depend on the specific reaction, but they often include modified benzofuran derivatives, naphthamido compounds, and methoxyphenyl analogs.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, making it useful in materials science and organic synthesis.

Biology: In biological research, it has been investigated for its potential as a ligand for specific receptors, due to its unique structural features.

Medicine: Preliminary studies suggest that it might have pharmacological properties, including anti-inflammatory and antimicrobial activities, making it a candidate for drug development.

Industry: Its stability and reactivity make it suitable for the manufacture of specialized dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exerts its effects typically involves binding to molecular targets like enzymes or receptors. Its diverse functional groups enable interactions with various biological macromolecules, modulating pathways related to inflammation, microbial growth, or enzymatic activity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds:

  • 3-(2-naphthamido)-N-(4-methylphenyl)benzofuran-2-carboxamide: This analog differs by a single methoxy to methyl substitution, which alters its physical and chemical properties slightly.

  • 3-(2-anilino)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Replacement of the naphthamido group with an anilino group introduces different electronic and steric effects, impacting its reactivity and biological activity.

  • 3-(2-naphthamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: The hydroxy substitution provides different hydrogen-bonding capabilities compared to the methoxy group, affecting its solubility and interaction with biological targets.

List of Similar Compounds:

  • 3-(2-naphthamido)-N-(4-methylphenyl)benzofuran-2-carboxamide

  • 3-(2-anilino)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

  • 3-(2-naphthamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide

  • 3-(2-anthracenamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

This compound stands out due to the combination of structural motifs, offering unique reactivity and potential applications in various scientific fields. By understanding its properties and behavior, researchers can unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4/c1-32-21-14-12-20(13-15-21)28-27(31)25-24(22-8-4-5-9-23(22)33-25)29-26(30)19-11-10-17-6-2-3-7-18(17)16-19/h2-16H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLQMZXKVPHANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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